

Physicochemical Characteristics of Cbz-Lys(Boc)-OH: An In-depth Technical Guide

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Compound of Interest		
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Introduction

Nα-Carbobenzyloxy-Nε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as **Cbz-Lys(Boc)-OH**, is a pivotal protected amino acid derivative extensively utilized in synthetic peptide chemistry. Its unique bifunctional protecting group strategy, employing the carbobenzyloxy (Cbz or Z) group for the α-amino function and the tert-butyloxycarbonyl (Boc) group for the ε-amino function of the lysine side chain, allows for selective deprotection and subsequent peptide bond formation. This strategic protection is fundamental in the assembly of complex peptide sequences, making **Cbz-Lys(Boc)-OH** an indispensable tool in drug discovery, protein engineering, and the development of peptide-based therapeutics. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in peptide synthesis.

Physicochemical Data

The following tables summarize the key physicochemical properties of Cbz-Lys(Boc)-OH.

Table 1: General and Physical Properties



Property	Value	Reference
CAS Number	2389-60-8	[1]
Molecular Formula	C19H28N2O6	[1]
Molecular Weight	380.44 g/mol	[1]
Appearance	White to off-white powder/crystal	[2]
Melting Point	63-70 °C	[3]
Boiling Point	587.0 ± 50.0 °C (Predicted)	[3]
Density	1.176 ± 0.06 g/cm ³ (Predicted)	[3]

Table 2: Chemical and Spectroscopic Identifiers

Identifier	Value
IUPAC Name	(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(tert-butoxycarbonyl)amino]hexanoic acid
SMILES	CC(C)(C)OC(=O)NCCCCINVALID-LINK NC(=O)OCC1=CC=CC=C1
InChI Key	DYSBKEOCHROEGX-HNNXBMFYSA-N
Synonyms	Z-Lys(Boc)-OH, Cbz-L-Lys(Boc)-OH, Nα-Z-Nε- Boc-L-lysine

Table 3: Solubility and Optical Properties



Property	Value	Conditions
Solubility	Soluble in DMF (0.5 mmol/ml), Chloroform, Ether, Ethyl Acetate, Methanol	[3][4]
рКа	3.98 ± 0.21 (Predicted)	
Optical Rotation	-6 °	c=1 in Methanol

Role in Peptide Synthesis

Cbz-Lys(Boc)-OH is a critical building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The orthogonal protecting groups (Cbz and Boc) are key to its utility. The Boc group is labile to mild acids (like trifluoroacetic acid, TFA), while the Cbz group is typically removed by catalytic hydrogenation. This allows for the selective deprotection of the ϵ -amino group of the lysine side chain for branching or conjugation, or the α -amino group for peptide chain elongation.[5]

Below is a generalized workflow illustrating the use of a protected amino acid like **Cbz-Lys(Boc)-OH** in SPPS.



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Fig. 1: Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of **Cbz-Lys(Boc)-OH**.



Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Methodology:

- A small, dry sample of Cbz-Lys(Boc)-OH is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology:

- A known mass of Cbz-Lys(Boc)-OH is added to a specific volume of the test solvent (e.g., DMF, methanol) in a vial at a constant temperature.
- The mixture is agitated (e.g., using a magnetic stirrer or vortex mixer) until equilibrium is reached.[7]
- If the solid dissolves completely, more solute is added incrementally until a saturated solution is formed (i.e., solid material remains undissolved).
- The concentration of the dissolved Cbz-Lys(Boc)-OH in the saturated solution is then
 determined, often by gravimetric analysis after solvent evaporation or by a suitable
 spectroscopic method.



pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For an amino acid derivative, it reflects the pH at which the carboxylic acid group is half-dissociated.[8]

Methodology (Potentiometric Titration):

- A solution of Cbz-Lys(Boc)-OH of known concentration is prepared in a suitable solvent (e.g., a mixture of water and an organic solvent to ensure solubility).[9]
- A calibrated pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.[10]
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the buffering region on the titration curve.[8]



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Fig. 2: Workflow for pKa Determination by Potentiometric Titration.

Optical Rotation Measurement

Principle: Chiral molecules, like **Cbz-Lys(Boc)-OH**, rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound.[11][12]



Methodology:

- A solution of Cbz-Lys(Boc)-OH is prepared at a known concentration (c, in g/mL) in a specified solvent (e.g., methanol).[13]
- A polarimeter is calibrated using a blank (the pure solvent).[14]
- The sample solution is placed in a polarimeter cell of a known path length (I, in decimeters).
- The observed optical rotation (α) is measured at a specific temperature (T) and wavelength
 (λ, typically the sodium D-line at 589 nm).[13]
- The specific rotation [α] is calculated using the formula: [α]T $\lambda = \alpha / (I \times c)$.[12]

Conclusion

Cbz-Lys(Boc)-OH is a cornerstone of modern peptide synthesis, offering the precision required for the construction of complex and therapeutically relevant peptides. Its well-defined physicochemical characteristics, coupled with established analytical protocols, ensure its reliable application in research and development. The orthogonal protection strategy it embodies continues to be a fundamental concept in the design and synthesis of novel peptidebased drugs and biomaterials. A thorough understanding of its properties is therefore essential for any scientist working in the field of peptide chemistry.

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